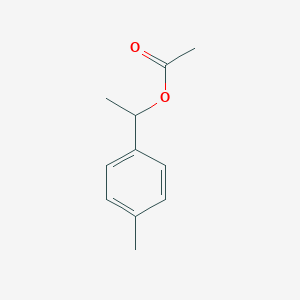

alpha,4-Dimethylbenzyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

19759-40-1 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-(4-methylphenyl)ethyl acetate |

InChI |

InChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)9(2)13-10(3)12/h4-7,9H,1-3H3 |

InChI Key |

HOKHCDLSYKTSOU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C)OC(=O)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)OC(=O)C |

Other CAS No. |

19759-40-1 |

Origin of Product |

United States |

Lipase Catalyzed Transesterification: the Ping Pong Bi Bi Mechanism

Enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally benign route for ester synthesis under mild conditions. mdpi.com The transesterification of α,4-dimethylbenzyl alcohol using an acyl donor like vinyl acetate (B1210297) is a prime example. This reaction follows a "ping-pong Bi-Bi" mechanism, a two-step process involving a covalent enzyme intermediate. researchgate.net

The catalytic cycle can be broken down into the following key steps:

Step 1: Acylation of the Lipase (B570770). The cycle begins with the nucleophilic attack of the serine residue in the lipase's active site on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate.

Step 2: Formation of the Acyl-Enzyme Intermediate. The tetrahedral intermediate collapses, releasing the alcohol portion of the acyl donor (vinyl alcohol, which tautomerizes to acetaldehyde) and forming a stable acyl-enzyme (acetyl-lipase) intermediate. This completes the first half of the "ping-pong" reaction.

Step 3: Binding of the Alcohol. The α,4-dimethylbenzyl alcohol molecule enters the active site and binds to the acyl-enzyme complex.

Step 4: Nucleophilic Attack by the Alcohol. The hydroxyl group of α,4-dimethylbenzyl alcohol attacks the carbonyl carbon of the acetyl-enzyme intermediate, forming a second tetrahedral intermediate.

Step 5: Deacylation and Product Release. This intermediate collapses, breaking the covalent bond between the acetyl group and the serine residue. The product, α,4-Dimethylbenzyl acetate, is released from the active site.

Step 6: Catalyst Regeneration. The release of the ester product regenerates the free enzyme, which is now ready to begin a new catalytic cycle.

This enzymatic process is highly efficient, and using vinyl acetate as the acyl donor can drive the reaction to completion as the byproduct, acetaldehyde, is volatile. nih.gov

Acid Catalyzed Esterification/transesterification

Conventional acid catalysis provides an alternative route for synthesizing α,4-Dimethylbenzyl acetate (B1210297) from α,4-dimethylbenzyl alcohol and acetic acid (esterification) or another ester (transesterification). The mechanism is a sequence of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The cycle proceeds as follows:

Step 1: Protonation of the Carbonyl. The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of acetic acid (or the acyl donor ester), making the carbonyl carbon more electrophilic.

Step 2: Nucleophilic Addition. The lone pair on the hydroxyl oxygen of α,4-dimethylbenzyl alcohol attacks the activated carbonyl carbon. This forms a protonated tetrahedral intermediate.

Step 3: Deprotonation/Proton Transfer. A proton is transferred from the oxonium ion to one of the hydroxyl groups, turning it into a good leaving group (water or an alcohol).

Step 4: Elimination of the Leaving Group. The lone pair on the remaining hydroxyl group pushes down, reforming the carbonyl double bond and eliminating the leaving group (H₂O for esterification, R'OH for transesterification).

Step 5: Deprotonation. The protonated ester product is deprotonated, releasing the final α,4-Dimethylbenzyl acetate and regenerating the acid catalyst.

Catalytic Transformation Cycle: Hydrolysis

The primary transformation of α,4-Dimethylbenzyl acetate is its hydrolysis to yield α,4-dimethylbenzyl alcohol and a carboxylate or acetic acid. This reaction can be catalyzed by acids, bases, or enzymes.

Base-Catalyzed Hydrolysis: The BAC2 Mechanism

Alkaline hydrolysis occurs via a bimolecular acyl-oxygen cleavage mechanism (BAC2), which is effectively the reverse of esterification but under basic conditions. epa.gov

Step 1: Nucleophilic Attack. A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of α,4-Dimethylbenzyl acetate. This is the rate-determining step and results in the formation of a tetrahedral intermediate with a negative charge on the oxygen.

Step 2: Elimination of the Leaving Group. The tetrahedral intermediate is unstable and collapses. The C-O single bond of the ester is weaker than the C-O bond of the hydroxide, so the α,4-dimethylbenzyloxide ion is expelled as the leaving group. This reforms the carbonyl double bond, yielding acetic acid.

Step 3: Proton Transfer. The α,4-dimethylbenzyloxide anion is a strong base and immediately deprotonates the newly formed acetic acid in a rapid, irreversible acid-base reaction. This yields α,4-dimethylbenzyl alcohol and an acetate anion. The consumption of the hydroxide catalyst in this stoichiometric reaction means it is technically a promoter, though it kinetically facilitates the reaction.

Research Findings on Catalytic Ester Synthesis

The following table summarizes typical findings for the lipase-catalyzed synthesis of aromatic acetates, which serves as a model for the production of α,4-Dimethylbenzyl acetate. The data highlights the efficiency and mild conditions characteristic of biocatalytic processes.

| Catalyst | Substrates | Acyl Donor | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Reference |

|---|---|---|---|---|---|---|---|

| Immobilized Lipase (B570770) B from Candida antarctica (CALB) | Benzyl (B1604629) Alcohol | Vinyl Acetate | Hexane (B92381) | 30 | 24 h | 98 | mdpi.com |

| Immobilized Lipase (Lipozyme RM IM) | Benzyl Alcohol | Vinyl Acetate | Solvent-free | N/A | 10 min | 100 | nih.gov |

| Free Lipase from Candida rugosa | Nerol | Vinyl Acetate | Solvent-free | 40 | ~8 h | ~95 | researchgate.net |

| Lecitase™ Ultra (immobilized) | (E)-4-phenylbut-3-en-2-ol | Vinyl Propionate | Diisopropyl Ether | Room Temp. | 24 h | 48 | mdpi.com |

Identification of Key Research Gaps and Motivations for Current Investigation

Catalytic Strategies in the Esterification of alpha,4-Dimethylbenzyl Alcohol

The esterification of an alcohol with a carboxylic acid (or its derivative) is a fundamental reaction in organic synthesis. For a secondary benzylic alcohol like alpha,4-Dimethylbenzyl alcohol, catalytic methods are essential to achieve efficient conversion to this compound. These strategies are diverse, ranging from traditional homogeneous acid catalysis to sophisticated heterogeneous and organocatalytic systems.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers mild reaction conditions and high catalyst activity. Simple Brønsted or Lewis acids are often used, but modern research focuses on more complex, soluble metal catalysts.

For the esterification of benzylic alcohols, various metal complexes have shown efficacy. While direct data for alpha,4-Dimethylbenzyl alcohol is specific, principles can be drawn from studies on similar substrates like benzyl alcohol. For instance, manganese complexes have been developed for C-C bond-forming reactions that proceed via a "hydrogen borrowing" methodology, where the alcohol is temporarily oxidized. nih.govacs.org Vanadium-based catalysts, in conjunction with an oxidant like hydrogen peroxide, can rapidly convert benzylic alcohols into esters in a one-pot manner. organic-chemistry.org Such systems are compatible with a broad range of functional groups. organic-chemistry.org

A general and straightforward method for producing amino acid benzyl esters involves reacting an amino acid with a substituted benzyl alcohol, such as 2,4-dimethylbenzyl alcohol, in the presence of an acid catalyst like p-toluenesulfonic acid. google.com This highlights the utility of simple homogeneous acid catalysts in forming esters from benzylic alcohols. The synthesis of air-stable Nickel(II) complexes of the form L₂Ni(aryl)X provides a library of precatalysts that can be used to generate active Ni(0) species for a variety of homogeneous catalytic transformations. acs.org

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. nih.govrsc.org

A notable example is the use of gold nanoparticles supported on titanium dioxide (Au/TiO₂) for the base-free, oxidative esterification of alcohols. rsc.org In a continuous flow system, this catalyst uses hydrogen peroxide to oxidize primary benzylic alcohols. The reaction proceeds through an aldehyde intermediate, which is then competitively converted to either a carboxylic acid or an ester. rsc.org By adjusting reaction parameters such as temperature and stoichiometry, the selectivity towards the ester product can be controlled. rsc.org For example, studies with benzyl alcohol show that the formation of the methyl ester is kinetically faster than the formation of the acid. rsc.org This methodology is applicable to a range of substituted benzyl alcohols.

Table 1: Illustrative Example of Heterogeneous Catalysis for Oxidative Esterification of Benzyl Alcohol (Data based on studies of benzyl alcohol as a model substrate)

| Catalyst | Oxidant | Substrate | Temperature (°C) | Product | Selectivity/Yield | Reference |

| 1 wt% Au/TiO₂ | H₂O₂ | Benzyl Alcohol | 70 | Methyl Benzoate | 23% Yield (39% conversion) | rsc.org |

| 1 wt% Au/TiO₂ | H₂O₂ | Benzaldehyde | 70 | Methyl Benzoate | Major Product | rsc.org |

This interactive table summarizes the conditions and outcomes for the Au/TiO₂ catalyzed oxidative esterification of benzyl alcohol, a model for the synthesis of substituted benzyl acetates.

Other heterogeneous systems include zeolites and silica-supported catalysts, which can be tailored for high surface area and specific active sites to promote reactions like the Hantzsch synthesis of dihydropyridines, demonstrating their versatility in organic synthesis. frontiersin.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a sustainable alternative to metal-based catalysts. nih.gov Several metal-free approaches have been developed for the esterification of alcohols.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts. They can catalyze the one-pot tandem oxidation of benzylic alcohols to esters in the presence of an oxidant like manganese(IV) oxide, proceeding through a chiral acyl-heteroazolium intermediate. nih.gov This represents the first organocatalytic oxidation of alcohols directly to esters. nih.gov

Another metal-free strategy involves the use of a phenol-tethered sulfur(IV) compound as a catalyst for the direct esterification of carboxylic acids and alcohols. rsc.org The reaction is believed to proceed via the activation of the carboxylic acid. rsc.org Additionally, a simple and effective metal-free catalytic system for the esterification of N-benzyl-N-t-butoxycarbonyl-amides with unsaturated alcohols uses catalytic amounts of lithium tert-butoxide. sioc-journal.cn

Table 2: Overview of Organocatalytic and Metal-Free Esterification Systems

| Catalytic System | Reactants | Key Features | Reference |

| N-Heterocyclic Carbene / MnO₂ | Benzylic Alcohol, Aldehyde | One-pot tandem oxidation; proceeds via activated alcohol generated in situ. | organic-chemistry.orgnih.gov |

| Phenol-tethered Sulfoxide | Carboxylic Acid, Alcohol | Redox-neutral; activates the carboxylic acid. | rsc.org |

| Lithium tert-butoxide | N-benzyl-N-t-butoxycarbonyl-amide, Alcohol | Metal-free; highly reactive amide acts as electrophile. | sioc-journal.cn |

This interactive table outlines different organocatalytic and metal-free systems applicable to the synthesis of esters from alcohols.

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound

The alpha-carbon of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Enantioselective synthesis, which favors the formation of one specific enantiomer, is crucial in many fields, particularly pharmaceuticals, where different enantiomers can have distinct biological activities. wikipedia.org Key approaches include the use of chiral catalysts and chiral auxiliaries.

Chiral catalysts create a chiral environment that differentiates between the two enantiomers of a racemic starting material or directs the formation of a new stereocenter. A primary method for obtaining enantiomerically enriched materials is kinetic resolution (KR), where one enantiomer of a racemate reacts faster than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols. unipd.it In a process called enzymatic kinetic resolution (EKR), a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol. For example, lipase from Pseudomonas cepacia (PSL) is widely used with an acyl donor like vinyl acetate to resolve racemic primary and secondary alcohols. wikipedia.org

Dynamic Kinetic Resolution (DKR): A more advanced and efficient method is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the unreacted alcohol enantiomer. mdpi.com This allows for a theoretical yield of up to 100% of the desired acylated enantiomer. This is often achieved with a "combo" system where a lipase performs the selective acylation and a metal catalyst (e.g., based on Ruthenium or Palladium) facilitates the racemization of the remaining alcohol. mdpi.com This has been successfully applied to various chiral benzylic alcohols. mdpi.com

Synthetic Chiral Catalysts: Non-enzymatic chiral catalysts have also been developed. Chiral derivatives of 4-(dimethylamino)pyridine (DMAP) and chiral phosphines have been used for the kinetic resolution of racemic benzylic alcohols. nih.gov The enantioselectivity of these reactions can be tuned by modifying the catalyst structure and reaction conditions. nih.gov

Table 3: Selectivity Factors in the Kinetic Resolution of a Model Benzylic Alcohol (Data based on studies of 1-phenylethanol (B42297) as a model substrate)

| Catalyst | Type | Conditions | Selectivity Factor (s) | Reference |

| TADMAP (18a) | Chiral DMAP | Toluene (B28343), 25 °C | 1.4 | nih.gov |

| Benzoate Ester (18b) | Chiral DMAP | Toluene, 25 °C | 3.4 | nih.gov |

| Benzoate Ester (18b) | Chiral DMAP | t-Amyl alcohol, 0 °C | >3.4 | nih.gov |

| P-phenyl phosphine (B1218219) (8d) | Chiral Phosphine | t-Amyl alcohol:DCM | Moderate | nih.gov |

This interactive table presents the enantioselectivity factors (s) for the kinetic resolution of a model secondary benzylic alcohol using different synthetic chiral catalysts. A higher 's' value indicates better differentiation between enantiomers.

An alternative strategy is to use a chiral auxiliary. This involves covalently attaching a chiral organic molecule to the starting material. wikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction in a diastereoselective manner. Finally, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

Several types of chiral auxiliaries have been proven effective for inducing stereochemistry in benzylic systems.

Oxazolidinones and Imidazolidinones: These auxiliaries are widely used. For instance, an imidazolidinone-based chiral auxiliary has been employed in acetate aldol (B89426) reactions with isatin (B1672199) derivatives to synthesize 3-substituted-3-hydroxy-2-oxindoles with high diastereoselectivity. researchgate.net

Sulfinyl Groups: A remote sulfinyl group can act as an effective chiral auxiliary, controlling the stereoselective reaction of carbanionic species to create benzylic quaternary stereocenters. nih.gov

Alcohol-based Auxiliaries: Simple chiral alcohols like (S)-lactate or menthol (B31143) can be used as chiral auxiliaries to direct reactions. usm.eduorganic-chemistry.org For example, (S)-lactate has been used as a chiral auxiliary in the rhodium-catalyzed C-H functionalization of benzyl silyl (B83357) ethers, yielding products with moderate to high diastereoselectivity. organic-chemistry.org

These methods illustrate the power of using stoichiometric chiral information to guide the synthesis towards a single desired stereoisomer of a target molecule like this compound.

Kinetic Resolution Techniques for Enantiomeric Separation

Since this compound possesses a chiral center at the benzylic carbon, the separation of its racemic mixture into individual enantiomers is critical for applications where specific stereoisomers exhibit distinct olfactory properties. Kinetic resolution is a paramount technique for achieving this separation. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer.

Enzymatic kinetic resolution (EKR) is a particularly powerful approach, widely utilizing lipases due to their broad substrate acceptance, high enantioselectivity, and mild reaction conditions. tandfonline.commdpi.com Lipases catalyze either the hydrolysis of the racemic acetate or the acylation of the racemic alcohol. mdpi.commdpi.com For the resolution of this compound, a lipase would selectively acylate one enantiomer of alpha,4-dimethylbenzyl alcohol at a much higher rate than the other.

Key findings in the kinetic resolution of analogous benzylic alcohols and acetates include:

Catalyst Selection: Lipases from Candida antarctica (CALB), Pseudomonas cepacia (lipase PS-IM), and Candida rugosa have shown high efficacy and enantioselectivity in resolving secondary alcohols. mdpi.comnih.gov

Acyl Donor: Vinyl acetate is a commonly used and highly effective acyl donor in these reactions because the vinyl alcohol tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion. mdpi.comnih.gov

Reaction Media: The choice of solvent can influence enzyme activity and selectivity, with hexane (B92381) being a frequently used medium. nih.gov

Additives: The addition of mild bases, such as sodium carbonate, has been shown to dramatically accelerate the lipase-catalyzed resolution of biaryl diols by increasing the nucleophilicity of the hydroxyl group. rsc.org

To overcome the 50% theoretical yield limit of a standard kinetic resolution, Dynamic Kinetic Resolution (DKR) is employed. princeton.eduacs.org DKR combines the enzymatic resolution step with an in situ racemization of the slower-reacting alcohol enantiomer. This is typically achieved using a metal catalyst, such as a ruthenium complex (e.g., Shvo's catalyst). mdpi.comacs.org This concurrent racemization continuously replenishes the faster-reacting enantiomer, theoretically enabling a 100% conversion of the racemic starting material into a single, enantiopure acetate product. unipd.it

| Catalyst System | Substrate Type (Analogue) | Acyl Donor | Key Findings | Enantiomeric Excess (ee) / Enantiomeric Ratio (E) | Reference |

| Candida antarctica Lipase B (CALB) | Aryltrimethylsilyl chiral alcohols | Vinyl Acetate | Excellent results for m- and p-substituted isomers. | >99% ee; E > 200 | nih.gov |

| Lipase PS-IM (from Burkholderia cepacia) + Ru-Catalyst (DKR) | Cyclic allylic alcohols | p-Chlorophenyl Acetate | Efficient DKR process, minimizing enone byproduct formation. | up to 99% ee | acs.org |

| Candida antarctica Lipase A (CAL-A) + V-MPS (DKR) | Tertiary alcohol (1,2,3,4-tetrahydronaphthalen-1-ol) | Vinyl Acetate | Successful DKR of a challenging tertiary alcohol. | >99% ee | mdpi.com |

| Toyobo LIP301 Lipase + Na₂CO₃ | Atropisomeric 1,1′-biaryl-2,2′-diols | Vinyl Acetate | Sodium carbonate addition dramatically accelerated the reaction. | E > 100 | rsc.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into chemical manufacturing is essential for developing sustainable processes that minimize environmental impact. nih.govdynamicscience.com.auresearchgate.net This involves designing reactions that are efficient in terms of atoms and energy, utilize renewable resources, and reduce waste generation. researchgate.net

Solvent-Free and Neoteric Solvent Methodologies

A significant portion of waste in chemical synthesis comes from solvents. nih.govroyalsocietypublishing.org Therefore, reducing or eliminating solvent use is a primary goal of green chemistry.

Solvent-Free Synthesis: For esterification reactions, solvent-free protocols have proven effective. rsc.org These reactions can be performed by mixing the neat reagents, often with a heterogeneous catalyst, and can be accelerated by microwave irradiation or conventional heating. rsc.org For this compound, this would involve reacting alpha,4-dimethylbenzyl alcohol directly with an acetylating agent like acetic anhydride (B1165640) in the presence of an acid catalyst, eliminating the need for a solvent and simplifying product work-up. rsc.org

Neoteric Solvents: When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with greener alternatives is crucial. This includes using bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are considered more environmentally benign than solvents like toluene or dichloromethane. nih.gov Supercritical fluids, such as supercritical CO₂, also represent a green alternative, although their application may be limited by the solubility of the reactants. nih.gov

Atom-Economical Reaction Pathways

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govresearchgate.net Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate stoichiometric by-products, like substitutions and eliminations. nih.gov

For the synthesis of this compound, the most common reaction is esterification. Comparing different pathways:

Direct Esterification (High Atom Economy):

alpha,4-Dimethylbenzyl alcohol + Acetic Anhydride → this compound + Acetic Acid

In this reaction, all atoms from the alcohol and the anhydride are incorporated into the product and a co-product (acetic acid) that can potentially be reused.

Transesterification (High Atom Economy):

alpha,4-Dimethylbenzyl alcohol + Vinyl Acetate → this compound + Acetaldehyde

This is highly atom-economical and irreversible, often catalyzed by lipases. mdpi.com

Synthesis via an Alkyl Halide (Low Atom Economy):

alpha,4-Dimethylbenzyl bromide + Sodium Acetate → this compound + Sodium Bromide

This pathway generates a stoichiometric amount of inorganic salt waste (sodium bromide), resulting in poor atom economy.

Therefore, direct catalytic esterification or transesterification represents a more atom-economical and greener route to the target molecule.

Waste Minimization and By-product Valorization Strategies

Waste minimization is a cornerstone of green chemistry, achieved through highly selective reactions, catalyst recycling, and the valorization of by-products. dynamicscience.com.au Valorization involves converting waste streams or by-products from one process into valuable starting materials for another. researchgate.net

In the context of fragrance ingredient manufacturing, several strategies are employed:

Catalyst Recycling: Using heterogeneous or immobilized catalysts (like the lipases mentioned for kinetic resolution) facilitates their separation from the reaction mixture and allows for their reuse over multiple cycles, reducing waste and cost.

Side-Stream Valorization: The chemical industry is increasingly looking at "upcycling" by-products. researchgate.net For example, the synthesis of this compound may start from p-xylene (B151628). By-products from p-xylene processing or other related syntheses could potentially be transformed into useful chemical intermediates. Symrise's production of the musk fragrance Globanone® is a prime example where process optimization has led to a nearly waste-free synthesis through the valorization of side-streams. symrise.com

Renewable Feedstocks: Utilizing raw materials derived from biomass, such as lignocellulosic waste, is a key strategy for sustainability. mdpi.com While direct synthesis from biomass may be complex, valorization pathways can convert agricultural or forestry waste into platform molecules that can then be used to synthesize fine chemicals like fragrance ingredients. researchgate.netmdpi.com

Continuous Flow Chemistry and Microreactor Technology for Efficient Synthesis

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing for the synthesis of fine chemicals. researchgate.netmit.edu This technology allows for superior control over reaction parameters, leading to improved safety, efficiency, and scalability. nih.govlboro.ac.uk

The synthesis of esters is well-suited for flow chemistry. mdpi.comrsc.orgusm.my A typical setup for producing this compound would involve pumping separate streams of alpha,4-dimethylbenzyl alcohol and an acetylating agent (with a dissolved catalyst) into a T-mixer, where they combine before entering a heated reactor coil. mit.edu

Key advantages of this approach include:

Enhanced Heat and Mass Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat exchange. mdpi.comacs.org This enables precise temperature control, which is critical for managing exothermic esterification reactions and minimizing the formation of thermal degradation by-products.

Improved Safety: The small internal volume of flow reactors means that only a minimal amount of material is reacting at any given moment. nih.gov This significantly reduces the risks associated with handling hazardous reagents or potentially explosive intermediates.

Increased Yield and Purity: Precise control over residence time, temperature, and stoichiometry minimizes side reactions, leading to cleaner reaction profiles and higher product yields. researchgate.netrsc.org

Facilitated Scale-Up: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor. researchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Reaction Control | Difficult to maintain uniform temperature and mixing in large volumes. | Precise control over temperature, pressure, and residence time. | researchgate.net |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat dissipation. | nih.govmdpi.com |

| Efficiency | Can have longer reaction times and more significant work-up procedures. | Reduced reaction times due to higher temperatures and pressures; can lead to cleaner products. | lboro.ac.uk |

| Scalability | Scale-up can be complex and non-linear, often requiring re-optimization. | Straightforward scale-up by extending run time or numbering-up reactors. | researchgate.net |

| Space-Time Yield | Generally lower. | Remarkably higher space-time yields can be achieved. | mdpi.com |

Elucidation of Reaction Pathways for Ester Formation

The formation of this compound, an ester, typically proceeds through the esterification of alpha,4-dimethylbenzyl alcohol with acetic acid or its derivatives. The mechanism of this reaction is intricately dependent on the reaction conditions, particularly the presence of acid or base catalysts.

Transition State Analysis and Energy Profiles

The esterification reaction, whether acid or base-catalyzed, involves the formation of a high-energy transition state. In acid-catalyzed esterification, the reaction is initiated by the protonation of the carbonyl oxygen of acetic acid, which increases the electrophilicity of the carbonyl carbon. pearson.com The subsequent nucleophilic attack by the hydroxyl group of alpha,4-dimethylbenzyl alcohol leads to a tetrahedral intermediate. pearson.compearson.com The transition state for this step involves the partial formation of the new carbon-oxygen bond and the partial breaking of the carbonyl pi bond. pearson.com The energy profile of this reaction shows that the formation of the tetrahedral intermediate is often the rate-determining step. Subsequent proton transfer and elimination of a water molecule lead to the final ester product. pearson.com

In a related context, density functional theory (DFT) calculations on acid-catalyzed esterification have suggested that the protonation of the carboxylic acid's hydroxyl-oxygen can lead to a highly reactive acylium ion. This protonation step, with an activation energy of 4–10 kcal/mol, is proposed as the rate-controlling step. The acylium ion then reacts with alcohol molecules to form the ester. rsc.org

The table below presents hypothetical energy values for the key steps in the acid-catalyzed esterification of alpha,4-dimethylbenzyl alcohol, illustrating the energy changes along the reaction coordinate.

| Reaction Step | Reactants | Transition State | Intermediate/Product | Activation Energy (Ea, kcal/mol) | Enthalpy Change (ΔH, kcal/mol) |

| Protonation | Acetic Acid + H⁺ | [CH₃C(OH)OH]⁺ | Protonated Acetic Acid | 8 | -5 |

| Nucleophilic Attack | Protonated Acetic Acid + alpha,4-Dimethylbenzyl Alcohol | Tetrahedral Transition State | Tetrahedral Intermediate | 15 | -10 |

| Water Elimination | Protonated Tetrahedral Intermediate | Elimination Transition State | Protonated Ester + H₂O | 12 | 5 |

| Deprotonation | Protonated Ester | - | This compound + H⁺ | - | -10 |

Note: The values in this table are illustrative and intended to represent the relative energy changes during the reaction. Actual values would require specific experimental or computational determination for this compound.

Kinetic Isotope Effects Studies

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org In the context of ester formation, a primary KIE would be expected if a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For instance, if the deprotonation of the hydroxyl group of the alcohol were the rate-limiting step, a significant primary KIE would be observed upon replacing the hydroxyl proton with deuterium.

Secondary KIEs, which are generally smaller, are observed when the isotopically substituted atom is not directly involved in bond breaking or formation. wikipedia.org These can still provide valuable information about the transition state structure. For example, in the nucleophilic attack step, a small secondary KIE might be observed if the hybridization of the carbonyl carbon changes from sp² to sp³, and this change is part of the rate-determining step. Studies on related systems, such as the reaction of benzyl chlorides with various nucleophiles, have utilized chlorine and carbon isotope effects to model the Sₙ2 transition states. researchgate.net

Reaction Mechanism of Hydrolysis and Transesterification Reactions

The transformation of this compound can occur through hydrolysis (reaction with water to form the corresponding alcohol and carboxylic acid) or transesterification (reaction with another alcohol to form a different ester). libretexts.org These reactions can also be catalyzed by acids or bases.

Acid-Catalyzed Pathways and Proton Transfer Mechanisms

Acid-catalyzed hydrolysis of esters like this compound is the reverse of acid-catalyzed esterification. ucoz.com The mechanism typically begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. pearson.comlibretexts.org This leads to a tetrahedral intermediate. libretexts.org For benzylic acetates, the mechanism can vary depending on the reaction conditions. In dilute acid, the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular) is common. ucoz.com However, in concentrated acid, the mechanism can shift to AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular), which proceeds through a stable benzylic carbocation. ucoz.com The unimolecular hydrolysis (Aa11) of benzyl dialkylphosphinates, a related system, is supported by pH-rate profiles and entropies of activation. cdnsciencepub.com

Proton transfer steps are crucial throughout the acid-catalyzed hydrolysis mechanism, facilitating both the formation and breakdown of the tetrahedral intermediate. pearson.com

Base-Catalyzed Pathways and Carbanion Intermediates

Base-catalyzed hydrolysis, or saponification, is a common and generally irreversible process for esters. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This is typically the rate-determining step. The intermediate then collapses, expelling the alkoxide (in this case, alpha,4-dimethylbenzyl alkoxide) as the leaving group to form a carboxylic acid. libretexts.org The alkoxide, being a strong base, then deprotonates the carboxylic acid in a highly favorable and essentially irreversible acid-base reaction. masterorganicchemistry.com The most common mechanism for base-catalyzed ester hydrolysis is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com

While carbanion intermediates are not typically formed from the ester itself in this context, the tetrahedral intermediate is an anionic species. The stability of this intermediate influences the reaction rate.

Solvent Effects on Reaction Rates and Mechanistic Pathways

The solvent can significantly influence the rates and even the mechanistic pathways of hydrolysis and transesterification reactions. In base-catalyzed hydrolysis, polar protic solvents can solvate the hydroxide ion through hydrogen bonding, which can increase the energy barrier for the reaction. arkat-usa.org Conversely, using non-polar aprotic solvents can sometimes accelerate the reaction. arkat-usa.org

In transesterification reactions, the solvent can also act as a reactant. For example, in the transesterification of benzyl acetate with glycerol (B35011), glycerol serves as both the solvent and the acyl acceptor. researchgate.netresearchgate.net The use of co-solvents can also impact reaction rates. For instance, in the transesterification of tricaprylin, non-polar solvents like hexane were found to enhance catalytic activity, while more polar solvents like tetrahydrofuran (B95107) (THF) tended to reduce it by competing for active sites on the catalyst. researchgate.net

The following table summarizes the general effects of different solvent types on the hydrolysis of this compound.

| Solvent Type | General Effect on Acid-Catalyzed Hydrolysis | General Effect on Base-Catalyzed Hydrolysis | Mechanistic Implications |

| Polar Protic (e.g., Water, Ethanol) | Can act as a nucleophile and stabilize charged intermediates and transition states. | Can solvate the nucleophile (e.g., OH⁻), potentially slowing the rate. | Favors mechanisms involving charged species (e.g., AAC2, BAC2). |

| Polar Aprotic (e.g., DMSO, Acetone) | Can stabilize charged species but does not solvate the nucleophile as strongly as protic solvents. | Can lead to significant rate enhancements as the "naked" nucleophile is more reactive. | Can favor Sₙ2-type reactions. |

| Non-Polar (e.g., Hexane, Toluene) | Generally poor solvents for these reactions due to the polarity of reactants and intermediates. | Generally poor solvents for these reactions. | May be used in specific cases with phase-transfer catalysts. |

Catalytic Cycle Analysis in Synthetic and Transformative Processes

The formation and transformation of α,4-Dimethylbenzyl acetate are predominantly governed by catalytic processes that ensure high efficiency and selectivity. The primary pathways for its synthesis involve the esterification of α,4-dimethylbenzyl alcohol or the transesterification of a suitable acyl donor, while its transformation is typically characterized by hydrolysis back to the parent alcohol and acetic acid. Analysis of the catalytic cycles for these processes reveals the intricate mechanistic steps that facilitate these conversions.

Catalytic Synthesis Cycles

The synthesis of α,4-Dimethylbenzyl acetate is commonly achieved through enzyme-catalyzed or acid-catalyzed esterification and transesterification reactions.

Chemical Reactivity and Derivatization Strategies of Alpha,4 Dimethylbenzyl Acetate

Nucleophilic Substitution Reactions at the Acetate (B1210297) Moiety

The ester functionality in alpha,4-Dimethylbenzyl acetate is susceptible to nucleophilic acyl substitution, a class of reactions that proceeds through a tetrahedral intermediate. This allows for the conversion of the acetate into a range of other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding alpha,4-dimethylbenzyl alcohol under both acidic and basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. The reaction is typically carried out by heating the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid.

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally faster and more efficient than acid-catalyzed hydrolysis.

Enzyme-catalyzed hydrolysis offers a milder and more selective alternative. Lipases, for instance, have been shown to catalyze the hydrolysis of benzylic acetates, sometimes with high enantioselectivity. The reactivity and selectivity of lipases can be influenced by the reaction medium, with the addition of certain salts potentially enhancing their performance iitk.ac.in.

Transesterification: This process involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to form a new ester and acetic acid. This is a reversible reaction, and driving the equilibrium towards the product side often requires using the alcohol as a solvent or removing one of the products. Enzyme-catalyzed transesterification, often utilizing lipases, provides a green and selective method for this transformation. For example, the transesterification of benzyl (B1604629) alcohol with various acyl donors has been effectively catalyzed by enzymes nih.gov.

Aminolysis: The reaction of this compound with ammonia or primary or secondary amines can yield the corresponding amides. This reaction, known as ammonolysis when ammonia is used, typically requires heating and may be slower than hydrolysis or transesterification. For instance, the reaction of ethyl acetate with ammonia produces acetamide and ethanol (B145695) youtube.comquora.comaskfilo.com. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester.

Table 1: Nucleophilic Substitution Reactions at the Acetate Moiety of this compound (Illustrative)

| Reaction | Nucleophile | Catalyst | Product |

| Hydrolysis | H₂O | H⁺ or OH⁻ | alpha,4-Dimethylbenzyl alcohol |

| Transesterification | R'OH | H⁺ or OH⁻ | alpha,4-Dimethylbenzyl ester of R'COOH |

| Aminolysis | R'NH₂ | Heat | N-R'-alpha,4-Dimethylbenzylacetamide |

Transformations Involving the Benzylic Position

The benzylic carbon atom in this compound is activated by the adjacent aromatic ring, making it a key site for various functionalization reactions.

The benzylic position can be oxidized to a carbonyl group. However, the presence of the acetate group complicates direct oxidation. A common strategy involves the hydrolysis of the acetate to the corresponding alpha,4-dimethylbenzyl alcohol, which can then be selectively oxidized. A variety of oxidizing agents can be employed for the oxidation of benzylic alcohols, with the choice of reagent determining the product.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), can selectively oxidize secondary benzylic alcohols to the corresponding ketones. For example, the oxidation of benzyl alcohol and its substituted derivatives to the corresponding aldehydes or ketones can be achieved with high selectivity using various catalytic systems nist.govscirp.orgyoutube.com.

Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid, can lead to the cleavage of the benzylic C-C bond, resulting in the formation of 4-methylbenzoic acid.

The acetate group can be reduced to an alcohol, or the entire benzylic acetate functionality can be removed.

Reduction to the Alcohol: The ester functionality can be reduced to the corresponding primary alcohol (in this case, regenerating alpha,4-dimethylbenzyl alcohol and producing ethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) ic.ac.ukmasterorganicchemistry.comresearchgate.netacs.org. This reaction proceeds via the reduction of the carbonyl group.

Reductive Cleavage (Hydrogenolysis): The benzylic C-O bond can be cleaved under hydrogenolysis conditions, typically using a palladium catalyst (Pd/C) and a source of hydrogen, to yield p-ethyltoluene. This reaction removes the entire acetate group and reduces the benzylic position to a methylene group. Catalytic hydrogenation can also be employed for the reduction of esters to alcohols nih.gov.

Table 2: Transformations at the Benzylic Position of this compound (Illustrative)

| Reaction Type | Reagent/Catalyst | Product |

| Oxidation (of corresponding alcohol) | PCC or MnO₂ | 4-Methylacetophenone |

| Reduction (of ester) | LiAlH₄ | alpha,4-Dimethylbenzyl alcohol |

| Reductive Cleavage (Hydrogenolysis) | H₂ / Pd-C | p-Ethyltoluene |

Aromatic Ring Functionalization and Electrophilic Substitution Reactions

The p-tolyl group in this compound is susceptible to electrophilic aromatic substitution reactions. The existing alkyl substituents (the methyl group and the 1-acetoxyethyl group) are ortho, para-directing and activating groups. Due to steric hindrance from the alpha,4-dimethylbenzyl group, electrophilic attack is most likely to occur at the positions ortho to the methyl group (positions 3 and 5).

Nitration: The aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. The position of nitration will be directed by the existing alkyl substituents. For instance, the nitration of phenylacetic esters has been studied, with the directing effects of the ester group influencing the product distribution acs.org.

Halogenation: Halogens (e.g., Br₂, Cl₂) can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. The substitution pattern will be dictated by the directing effects of the alkyl groups.

Friedel-Crafts Acylation and Alkylation: The aromatic ring can undergo Friedel-Crafts reactions. For example, acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst would introduce a keto group onto the ring iitk.ac.inoregonstate.eduwikipedia.orgchemguide.co.uklibretexts.org. The position of substitution would be directed by the existing substituents.

Table 3: Aromatic Ring Functionalization of this compound (Illustrative)

| Reaction | Electrophile | Catalyst | Expected Major Product(s) |

| Nitration | NO₂⁺ | H₂SO₄ | 3-Nitro-4-(1-acetoxyethyl)toluene |

| Bromination | Br⁺ | FeBr₃ | 3-Bromo-4-(1-acetoxyethyl)toluene |

| Friedel-Crafts Acylation | RCO⁺ | AlCl₃ | 3-Acyl-4-(1-acetoxyethyl)toluene |

Synthesis of Structural Analogues and Derivatives with Modified Substituents

The synthetic strategies discussed above can be adapted to synthesize a variety of structural analogues and derivatives of this compound.

Modification of the Acetate Moiety: By employing different carboxylic acids in the esterification of alpha,4-dimethylbenzyl alcohol, a range of esters with varying chain lengths and functionalities can be prepared.

Modification of the Benzylic Position: The alpha-methyl group can be replaced by other alkyl or aryl groups by starting from the corresponding ketone and performing a Grignard reaction followed by acetylation.

Modification of the Aromatic Ring: Starting from different substituted toluenes, a variety of analogues with different substituents on the aromatic ring can be synthesized. For example, starting with a halogenated toluene (B28343) would allow for further functionalization via cross-coupling reactions. The synthesis of various substituted phenylethyl acetate derivatives has been reported, showcasing the versatility of these synthetic routes google.comsemanticscholar.orggoogle.com.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Alpha,4 Dimethylbenzyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like alpha,4-Dimethylbenzyl acetate (B1210297). High-resolution NMR, particularly in combination with two-dimensional techniques, provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), their connectivity, and spatial relationships, which are crucial for confirming the molecular structure and analyzing its conformational preferences.

Based on established substituent effects, the predicted ¹H and ¹³C NMR chemical shifts for alpha,4-Dimethylbenzyl acetate in a standard solvent like CDCl₃ are presented below. These values serve as a basis for interpreting the more complex 2D NMR spectra.

| Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | ||

|---|---|---|

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ar-CH₃ (C4-Methyl) | ~2.35 (s, 3H) | ~21.1 |

| α-CH₃ (alpha-Methyl) | ~1.52 (d, 3H) | ~22.0 |

| O=C-CH₃ (Acetyl) | ~2.05 (s, 3H) | ~21.3 |

| α-CH (alpha-Methine) | ~5.88 (q, 1H) | ~72.5 |

| Ar-H (Aromatic) | ~7.15-7.25 (m, 4H) | ~126.0, ~129.2 |

| Ar-C (Quaternary) | - | ~137.5, ~138.0 |

| C=O (Carbonyl) | - | ~170.5 |

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the alpha-methine proton (α-CH) at ~5.88 ppm and the alpha-methyl protons (α-CH₃) at ~1.52 ppm, confirming their three-bond (vicinal) coupling relationship. The aromatic protons would also show correlations consistent with the substitution pattern on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It is invaluable for assigning carbon resonances. Expected correlations would link the proton signals to their corresponding carbon signals as detailed in the NMR data table, for instance, connecting the signal at ~5.88 ppm in the ¹H dimension to the signal at ~72.5 ppm in the ¹³C dimension (the α-CH group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations, typically over two to three bonds (²J_CH and ³J_CH), which is essential for connecting different spin systems and identifying quaternary carbons. columbia.edu Key HMBC correlations for this compound would include:

The acetyl methyl protons (~2.05 ppm) to the carbonyl carbon (~170.5 ppm) and the alpha-methine carbon (~72.5 ppm).

The alpha-methine proton (~5.88 ppm) to the alpha-methyl carbon (~22.0 ppm) and the quaternary aromatic carbon to which the ethyl group is attached (~138.0 ppm).

The aromatic methyl protons (~2.35 ppm) to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between protons that are close in space, irrespective of their through-bond connectivity. harvard.eduyoutube.com NOESY is particularly useful for conformational analysis. For instance, correlations between the alpha-methyl protons and the ortho-protons of the aromatic ring could provide insights into the preferred rotational conformation around the C-C bond connecting the stereocenter and the phenyl ring.

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) spectroscopy offers unique insights into the structure and dynamics of molecules in the solid phase. For a crystalline sample of this compound, ssNMR could be applied to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Determine Molecular Conformation: ssNMR can provide precise measurements of bond angles and dihedral angles in the solid state, defining the molecule's conformation without the influence of a solvent.

Analyze Intermolecular Interactions: Proximity-based ssNMR techniques can probe intermolecular interactions, such as C-H···O or C-H···π interactions, which govern the crystal packing arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying functional groups within a molecule by probing their characteristic vibrational modes. mdpi.com

For this compound, the key functional groups give rise to distinct signals:

Ester Group: The most prominent feature in the IR spectrum is the strong C=O stretching vibration of the acetate group, expected around 1735-1745 cm⁻¹. The C-O single bond stretches will appear in the fingerprint region, typically between 1200-1300 cm⁻¹ (for the O=C-O bond) and 1000-1100 cm⁻¹ (for the O-C bond of the alcohol moiety).

Aromatic Ring: The presence of the p-substituted benzene ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 800-850 cm⁻¹ range.

Alkyl Groups: The methyl groups (aromatic, alpha, and acetyl) will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) and bending vibrations around 1375-1460 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra, the aromatic C=C stretching and symmetric alkyl C-H stretching vibrations are typically strong, making it a useful confirmatory technique.

| Characteristic Vibrational Frequencies for this compound | |

|---|---|

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3020 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Ester C=O Stretch | 1735 - 1745 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aliphatic C-H Bend | 1375 - 1460 |

| Ester C-O Stretch | 1000 - 1300 |

| Aromatic C-H Out-of-Plane Bend | 800 - 850 |

Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₄O₂), the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated with high precision. This is crucial for confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass.

Molecular Formula: C₁₁H₁₄O₂

Nominal Mass: 178 Da

Calculated Exact Mass: 178.0994 Da

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov This technique provides detailed structural information by revealing the molecule's fragmentation pathways.

For this compound, the primary fragmentation pathway is expected to involve the cleavage of the benzylic C-O bond, which is labile due to the stability of the resulting carbocation.

Key Fragmentation Steps:

Formation of the 4-methyl-α-methylbenzyl cation: The most significant fragmentation is the loss of the acetate radical (•OCOCH₃) or acetic acid (HOCOCH₃) to form a stable secondary benzylic carbocation at m/z 119. This ion is resonance-stabilized by the phenyl ring.

Formation of the acylium ion: Cleavage can also result in the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43, which is a common fragment for acetate esters.

Loss of methyl group: The m/z 119 fragment may further lose a methyl group to yield an ion at m/z 104.

| Predicted MS/MS Fragmentation for this compound | |

|---|---|

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |

| 178 | [C₁₁H₁₄O₂]⁺˙ (Molecular Ion) |

| 119 | [M - OCOCH₃]⁺ (4-methyl-α-methylbenzyl cation) |

| 104 | [C₈H₈]⁺˙ (Loss of CH₃ from m/z 119) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge state. e3s-conferences.orge3s-conferences.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation. This technique could be used to:

Separate this compound from isomeric compounds that have the same mass but different shapes.

Potentially separate different conformers of the compound, as they would present different collision cross-sections (CCS) to the drift gas.

Clean up complex samples prior to MS analysis, improving the signal-to-noise ratio for reaction monitoring or trace analysis.

Chiral Chromatography (e.g., GC-FID, HPLC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of the enantiomers of an analyte with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the analyte. For a semi-volatile compound like this compound, both techniques are viable options.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Chiral GC is a powerful method for the enantioselective analysis of volatile compounds. The separation is typically achieved using capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. These cyclic oligosaccharides possess a chiral cavity, and their derivatives can form transient diastereomeric complexes with the enantiomers of the analyte through various interactions, including inclusion complexation, hydrogen bonding, and dipole-dipole interactions.

For the analysis of this compound, a suitable GC-FID method would involve the use of a cyclodextrin-based chiral capillary column. The selection of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) and the temperature program are critical parameters that need to be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The flame ionization detector (FID) provides a response proportional to the mass of the carbon atoms in the analyte, allowing for accurate quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical GC-FID Data for Enantiomeric Separation of this compound

| Parameter | Value |

|---|---|

| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |

| Carrier Gas | Helium (1.2 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold 5 min |

| Detector Temperature | 270 °C |

| Retention Time (R-enantiomer) | 15.2 min |

| Retention Time (S-enantiomer) | 15.8 min |

| Resolution (Rs) | 2.1 |

This table is illustrative and represents typical data that would be obtained from a successful chiral GC separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique applicable to a broader range of compounds compared to GC, including those that are non-volatile or thermally labile. For the enantioseparation of this compound, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often the first choice. These CSPs offer a wide range of enantioselectivity due to their complex chiral recognition mechanisms, which involve a combination of attractive interactions.

The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is a key parameter for optimizing the separation. The choice of the specific polysaccharide derivative and the mobile phase composition can significantly impact the retention times and the resolution of the enantiomers. Detection is commonly performed using a UV detector, as the aromatic ring in this compound provides strong chromophoric activity.

Illustrative HPLC Parameters for Chiral Separation of this compound

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 14.3 min |

| Separation Factor (α) | 1.14 |

| Resolution (Rs) | 1.8 |

This table provides a hypothetical example of HPLC conditions and results for the enantiomeric separation of this compound.

X-ray Crystallography for Structural Elucidation of Crystalline Derivatives and Intermediates

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. While obtaining a suitable single crystal of a liquid compound like this compound can be challenging, this technique is invaluable for the structural elucidation of its crystalline derivatives or solid intermediates formed during its synthesis.

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is recorded. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For instance, if a synthetic precursor to this compound is a crystalline solid, its crystal structure can be determined to confirm its chemical identity and stereochemistry. Similarly, if a solid derivative of this compound can be prepared (e.g., through reaction with a suitable crystalline carboxylic acid to form a new ester), its crystal structure can provide unambiguous proof of the absolute configuration of the chiral center.

Hypothetical Crystallographic Data for a Crystalline Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C18H18O4 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Volume | 1578.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.25 g/cm³ |

| R-factor | 0.045 |

This table represents a hypothetical set of crystallographic data for a crystalline derivative, illustrating the type of information obtained from an X-ray diffraction experiment.

Theoretical and Computational Studies on Alpha,4 Dimethylbenzyl Acetate

Biocatalytic Approaches in the Synthesis and Transformation of Alpha,4 Dimethylbenzyl Acetate

Enzymatic Resolution of Racemic alpha,4-Dimethylbenzyl Acetate (B1210297) Precursors

The primary precursor for chiral alpha,4-Dimethylbenzyl acetate is racemic alpha,4-dimethylbenzyl alcohol, also known as 1-(4-methylphenyl)ethanol (B1581246). Enzymatic Kinetic Resolution (EKR) is a widely adopted technique to separate the enantiomers of this racemic alcohol. This method relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as the product) from the unreacted, slow-reacting enantiomer. jocpr.com

Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and high enantioselectivity. jocpr.com The resolution is typically achieved through enantioselective acylation (or transesterification), where the enzyme transfers an acyl group to one of the alcohol enantiomers.

Research has demonstrated the successful kinetic resolution of racemic 1-(4-methylphenyl)ethanol using various microbial sources. For instance, whole cells of bacterial strains have been shown to contain oxidoreductases capable of performing oxidative kinetic resolutions. In one study, several psychrophilic/psychrotrophic microorganisms were screened, with 15 strains demonstrating the ability to deracemize 1-(4-methylphenyl)ethanol by selectively oxidizing the (S)-enantiomer, yielding the (S)-ketone and leaving behind the enantioenriched (R)-alcohol. nih.gov

A notable study utilized newly isolated Antarctic bacterial strains, Flavobacterium sp. and Arthrobacter sp., for the oxidative kinetic resolution of (RS)-1-(4-methylphenyl)ethanol. These whole-cell biocatalysts showed excellent activity at low temperatures (10-25 °C), selectively oxidizing the (S)-enantiomer. The results highlight the potential of microorganisms from extreme environments as sources of robust biocatalysts. nih.gov

| Microorganism | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of (R)-alcohol (ee%) |

| Flavobacterium sp. | 10 | 48 | 51 | >99 |

| Flavobacterium sp. | 15 | 48 | 52 | 98 |

| Arthrobacter sp. | 15 | 48 | 50 | >99 |

| Arthrobacter sp. | 25 | 24 | 49 | 92 |

This table presents data on the oxidative kinetic resolution of (RS)-1-(4-methylphenyl)ethanol by whole bacterial cells. Data sourced from nih.gov.

Lipase-Mediated Esterification and Transesterification Reactions

Lipase-catalyzed esterification and transesterification are the cornerstone reactions for the kinetic resolution of alpha,4-dimethylbenzyl alcohol and the direct synthesis of this compound. In these reactions, a lipase (B570770) selectively transfers an acyl group from an acyl donor to one enantiomer of the alcohol. jocpr.com

Commonly employed lipases include those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas fluorescens, and Pseudomonas cepacia. researchgate.netresearchgate.net The choice of acyl donor is critical for reaction efficiency and irreversibility. Activated esters, such as vinyl acetate or isopropenyl acetate, are frequently used. The enol byproduct of these donors tautomerizes to a stable aldehyde or ketone, which drives the reaction equilibrium towards product formation. researchgate.netnih.gov

The reaction medium also plays a significant role. Non-polar organic solvents like hexane (B92381), isooctane, or toluene (B28343) are often preferred as they maintain the enzyme's active conformation and can improve enantioselectivity. nih.govscielo.br The enantioselectivity of the reaction is quantified by the enantiomeric ratio (E-value), which is a measure of how much faster the enzyme reacts with one enantiomer compared to the other. High E-values (typically >100) are desirable for efficient separation. jocpr.com

While specific data for the lipase-catalyzed acylation of 1-(4-methylphenyl)ethanol is distributed across various studies on secondary alcohols, the general parameters can be compiled. For the closely related 1-phenylethanol (B42297), resolutions with Candida antarctica lipase B (CALB) and vinyl acetate in organic solvents routinely achieve high conversions and excellent enantiomeric excess for both the resulting ester and the remaining alcohol. scielo.brnih.govrsc.org

| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Typical Conversion (%) | Typical Enantiomeric Excess (ee%) |

| Candida antarctica B | Vinyl Acetate | Isooctane | 40-50 | ~50 | >99 (for R-ester) |

| Pseudomonas cepacia | Vinyl Acetate | Isooctane | 45 | ~50 | >99 (for S-alcohol) |

| Pseudomonas fluorescens | Vinyl Acetate | Chloroform | 40 | ~50 | >99 (for R-ester) |

This table provides representative conditions and outcomes for the kinetic resolution of secondary aryl alcohols like 1-(4-methylphenyl)ethanol, based on findings for analogous substrates. Data compiled from researchgate.netnih.govnih.gov.

Biotransformation Pathways and Enzyme Mechanism Elucidation

The enantioselectivity of lipases in the acylation of secondary alcohols like alpha,4-dimethylbenzyl alcohol stems from the specific architecture of their active site. Lipases are serine hydrolases, and their catalytic mechanism involves a "ping-pong bi-bi" kinetic model. researchgate.net The catalytic cycle begins with the acylation of the active site serine residue by the acyl donor, releasing the donor's alcohol or enol portion. This forms a covalent acyl-enzyme intermediate. In the second step, a nucleophile—in this case, the alcohol substrate—attacks the acyl-enzyme complex, leading to the formation of the ester product and regenerating the free enzyme. jocpr.com

The core of the catalytic machinery is a catalytic triad, typically composed of serine, histidine, and an acidic residue (aspartate or glutamate). During catalysis, a tetrahedral intermediate is formed, which is stabilized by hydrogen bonds from backbone amides in a region known as the "oxyanion hole". d-nb.info

The enantioselectivity arises from the differential fit of the two alcohol enantiomers within the active site pocket. For many lipases, including the widely used Candida antarctica lipase B (CALB), the active site is often described as a stereospecificity pocket with distinct binding sites for small and large substituents attached to the chiral carbon of the secondary alcohol. According to Kazlauskas' rule, for secondary alcohols, the enantiomer with the large substituent pointing away from the catalytic serine and the small substituent fitting into a specific pocket is acylated preferentially. In the case of alpha,4-dimethylbenzyl alcohol, the tolyl group is the "large" substituent and the methyl group is the "small" one.

Molecular modeling and computational studies are powerful tools for elucidating these mechanisms. By docking substrate enantiomers into the crystal structure of a lipase, researchers can calculate the energy differences between the diastereomeric transition states. nih.govjst.go.jpnih.gov These models help to identify key amino acid residues that interact with the substrate and dictate its orientation, providing a rational basis for protein engineering efforts aimed at enhancing or even inverting the enzyme's enantioselectivity.

Whole-Cell Biocatalysis for Sustainable Production

While isolated enzymes offer high purity and specificity, their purification can be costly, and they may lack long-term operational stability. Whole-cell biocatalysis presents a more sustainable and cost-effective alternative. researchgate.net Using entire microbial cells—either in their natural state or genetically engineered—harnesses the cell's internal machinery to protect the enzyme from harsh reaction conditions and to regenerate necessary cofactors, eliminating the need to add them externally. nih.gov

As demonstrated in section 7.1, whole cells of Arthrobacter atrocyaneus, Flavobacterium sp., and Arthrobacter sp. have been successfully used for the kinetic resolution of racemic 1-(4-methylphenyl)ethanol. nih.govresearchgate.net These systems leverage the native oxidoreductases within the cells. The process is simplified as it avoids enzyme isolation and purification steps. Furthermore, the cells can often be immobilized and reused, enhancing the economic feasibility of the process.

Metabolic engineering offers further opportunities to develop robust whole-cell factories for the production of this compound. Strains of Escherichia coli, a common host for industrial biotechnology, can be engineered with entire biosynthetic pathways. For instance, researchers have successfully engineered E. coli to produce benzyl (B1604629) acetate from glucose by introducing genes for a carboxylic acid reductase and an alcohol acetyltransferase. nih.govnih.govresearchgate.net A similar strategy could be developed for this compound, starting from a simple carbon source. By constructing a pathway to synthesize 4-methylacetophenone, followed by an asymmetric reduction using an engineered ketoreductase and a final acylation step, a complete de novo synthesis of a specific enantiomer of the target ester could be achieved within a single microbial host. This approach represents a highly sustainable route for producing valuable chiral compounds.

Emerging Research Applications and Future Directions for Alpha,4 Dimethylbenzyl Acetate

Role as a Chemical Building Block for Advanced Materials Synthesis

As a functionalized aromatic ester, alpha,4-Dimethylbenzyl acetate (B1210297) possesses structural features that suggest its potential as a monomer or modifying agent in the synthesis of advanced materials. The presence of the aromatic ring can impart rigidity, thermal stability, and specific optical properties to a polymer backbone. The ester group provides a site for potential polymerization reactions, such as transesterification, to form polyesters.

Potential Applications in Polymer Chemistry:

Polyester (B1180765) Synthesis: Through polycondensation reactions, the ester functionality could be utilized to incorporate the dimethylbenzyl moiety into polyester chains. This could lead to materials with tailored properties, such as increased glass transition temperatures or modified refractive indices, compared to conventional polyesters.

Polymer Additives: The compound's molecular weight and structure may allow it to function as a specialty plasticizer or processing aid in certain polymer formulations, enhancing flexibility or modifying melt-flow characteristics.

Functional Coatings: The aromatic nature of the compound could be leveraged in the development of functional coatings, where properties like UV resistance or surface energy are critical.

While direct research on incorporating alpha,4-Dimethylbenzyl acetate into polymers is not yet widespread, the fundamental reactivity of its functional groups provides a logical basis for these future applications.

Use in Specialty Chemical Synthesis as a Key Intermediate

The structure of this compound makes it a valuable intermediate, or synthon, for the synthesis of more complex specialty chemicals, including pharmaceuticals and agrochemicals. wikipedia.org A synthon is a conceptual unit within a molecule that represents a viable starting material in a synthetic plan. wikipedia.org The compound can be deconstructed into its constituent alcohol (1-(4-methylphenyl)ethanol) and acetyl components, or it can undergo transformations that modify its core structure to build more elaborate molecules.

Derivatives of the closely related α,α-dimethylphenylacetic acid are key intermediates in the preparation of antihistaminic piperidine (B6355638) derivatives. google.com This highlights the pharmaceutical relevance of the substituted phenylacetic core structure. Research has shown that benzyl (B1604629) acetate derivatives can undergo palladium-catalyzed carbonylation reactions to produce alkyl arylacetates, which are valuable fine chemicals. rsc.orgrsc.org This suggests a promising synthetic route where this compound could be converted into more complex and potentially high-value arylacetate derivatives.

Table 1: Potential Synthetic Routes from this compound

| Starting Material | Reaction Type | Potential Product Class | Application |

|---|---|---|---|

| This compound | Hydrolysis | 1-(4-methylphenyl)ethanol (B1581246) | Chiral building block |

| This compound | Palladium-Catalyzed Carbonylation | Substituted Arylacetates | Fine chemicals, intermediates |

Development of Novel Analytical Methodologies for Reaction Monitoring and Process Control

The synthesis of this compound, typically via the esterification of 1-(4-methylphenyl)ethanol, provides a model system for the development and application of advanced analytical methodologies for real-time reaction monitoring. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are crucial for optimizing reaction conditions and ensuring process control.

NMR Spectroscopy: In-situ NMR can track the progress of the esterification by monitoring the disappearance of the reactant alcohol's characteristic signals and the simultaneous appearance of the product's unique proton and carbon signals. This allows for the precise determination of reaction kinetics without the need for sample extraction.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC is a powerful tool for quantifying the conversion of reactants to products. By taking aliquots from the reaction mixture at various time points, a detailed kinetic profile can be constructed, enabling the optimization of parameters like temperature, catalyst loading, and reactant molar ratios.

These analytical techniques are not only vital for laboratory-scale research but are also scalable for industrial process control, ensuring high yield and purity of the final product.

Addressing Sustainability Challenges in its Production and Utilization

Modern chemical synthesis places a strong emphasis on green and sustainable practices. The production of esters like this compound is an area where biocatalysis and the use of environmentally benign reagents are making significant inroads.

Biocatalytic Synthesis: Enzymes, particularly lipases, have emerged as highly effective catalysts for esterification and transesterification reactions. acs.orgnih.govnih.gov The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), offers several advantages over traditional acid catalysis: nih.govnih.gov

Mild Reaction Conditions: Enzymatic reactions typically proceed at or near room temperature and atmospheric pressure, reducing energy consumption. acs.org

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, minimizing the formation of byproducts. nih.gov

Reduced Waste: Biocatalytic processes often eliminate the need for harsh acids or metal catalysts, leading to cleaner reaction profiles and simpler product purification. acs.org

Catalyst Reusability: Immobilizing the enzyme on a solid support allows for its easy separation from the reaction mixture and reuse over multiple cycles, improving process economics. acs.orgnih.gov

Green Reagents: The choice of acylating agent also plays a crucial role in the sustainability of the synthesis. Traditional agents like acetyl chloride or acetic anhydride (B1165640) produce stoichiometric amounts of corrosive acid waste. A greener alternative is the use of isopropenyl acetate or ethyl acetate. rsc.orgrsc.orgnih.gov Transesterification with these reagents produces only acetone (B3395972) or ethanol (B145695), respectively, as benign byproducts. rsc.orgrsc.orgnih.gov For example, the palladium-catalyzed synthesis of benzyl acetate derivatives has been successfully achieved using isopropenyl acetate (IPAc) as a non-toxic acetylating agent. rsc.orgrsc.org

Table 2: Comparison of Synthetic Methods for Acetate Esters

| Method | Catalyst | Acylating Agent | Byproduct | Key Advantages |

|---|---|---|---|---|

| Fischer Esterification | Sulfuric Acid | Acetic Acid | Water | Low-cost reagents |

| Acetylation | Pyridine/DMAP | Acetyl Chloride | HCl, Pyridinium Salt | High reactivity |

| Enzymatic Transesterification | Immobilized Lipase | Isopropenyl Acetate | Acetone | Mild conditions, reusable catalyst, benign byproduct rsc.orgrsc.org |